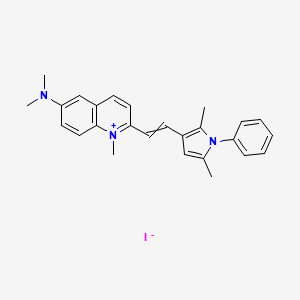

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide

Übersicht

Beschreibung

Pyrvinium Iodide is a casein kinase 1α-dependent inhibitor of Wnt/β-Catenin.

Biologische Aktivität

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide, also known by its chemical formula , is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinolinium core with a dimethylamino group and a pyrrole-derived vinyl substituent, contributing to its unique chemical properties. Its molecular weight is approximately 509.425 g/mol, and it exhibits significant solubility in organic solvents, which is essential for biological assays.

Anticancer Properties

Recent studies have indicated that derivatives of quinolinium compounds exhibit promising anticancer activity. Specifically, compounds similar to this compound have been shown to inhibit cancer cell proliferation through various mechanisms:

- Mechanism of Action : These compounds often target specific kinases involved in cell cycle regulation. For instance, some studies report that related quinolinium derivatives inhibit CDK4/6 kinases, leading to reduced tumor growth in xenograft models .

- Case Study : In vitro studies demonstrated that certain analogs exhibited IC50 values in the nanomolar range against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. These findings suggest a high potency for further development into therapeutic agents .

Antimicrobial Activity

Another area of interest is the antimicrobial activity of this compound. Quinolinium derivatives have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria:

- Study Findings : A formulation containing a similar quinolinium structure was tested against Staphylococcus aureus and Escherichia coli, showing significant bactericidal effects. The mechanism appears to involve disruption of microbial membranes and interference with metabolic pathways .

Data Tables

| Activity Type | Cell Line | IC50 (nM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF-7 | 0.710 | CDK4/6 inhibition |

| Anticancer | A549 | 1.10 | CDK4/6 inhibition |

| Antimicrobial | Staphylococcus | Not reported | Membrane disruption |

| Antimicrobial | Escherichia coli | Not reported | Metabolic interference |

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. Preliminary data suggest favorable absorption characteristics with moderate bioavailability. Further studies are needed to elucidate its distribution and metabolism in vivo.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

One of the most significant applications of this compound is in cancer research. Studies have shown that it exhibits cytotoxic effects against various cancer cell lines. For instance:

- Case Study : In vitro tests demonstrated that the compound inhibited the proliferation of MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines with IC50 values in the low micromolar range. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses showing changes in pro-apoptotic and anti-apoptotic protein levels .

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 | 2.3 | Apoptosis induction |

| HCT-116 | 1.9 | Cell cycle arrest |

Photochemical Applications

The compound's ability to absorb light makes it suitable for photochemical applications. It can be used as a fluorescent probe in biological imaging.

- Research Finding : The fluorescence properties were evaluated in different solvents, revealing potential uses in tracking cellular processes due to its stability and emission characteristics under UV light .

Material Science

6-(Dimethylamino)-2-(2-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)vinyl)-1-methylquinolinium iodide is also being explored for its potential in developing new materials, particularly organic light-emitting diodes (OLEDs).

Eigenschaften

CAS-Nummer |

35648-29-4 |

|---|---|

Molekularformel |

C26H28IN3 |

Molekulargewicht |

509.4 g/mol |

IUPAC-Name |

2-[(E)-2-(2,5-dimethyl-1-phenylpyrrol-3-yl)ethenyl]-N,N,1-trimethylquinolin-1-ium-6-amine;iodide |

InChI |

InChI=1S/C26H28N3.HI/c1-19-17-21(20(2)29(19)24-9-7-6-8-10-24)11-13-23-14-12-22-18-25(27(3)4)15-16-26(22)28(23)5;/h6-18H,1-5H3;1H/q+1;/p-1 |

InChI-Schlüssel |

FAKBASFGECRACB-UHFFFAOYSA-M |

SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

Isomerische SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)/C=C/C3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

Kanonische SMILES |

CC1=CC(=C(N1C2=CC=CC=C2)C)C=CC3=[N+](C4=C(C=C3)C=C(C=C4)N(C)C)C.[I-] |

Aussehen |

Solid powder |

Key on ui other cas no. |

35648-29-4 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

7187-62-4 (Parent) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Pyrvinium Iodide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.